![molecular formula C15H13IN2O B14915053 N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an iodobenzylidene group attached to a phenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-Iodobenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidene derivatives .
Scientific Research Applications
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be exploited in various catalytic and sensing applications .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Iodobenzylidene)-1-phenylmethanesulfonohydrazide
- 2-hydroxy-N’-(3-iodobenzylidene)-2,2-diphenylacetohydrazide
- N’-(3-iodobenzylidene)-3-nitrobenzohydrazide
Uniqueness
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both an iodobenzylidene group and a phenylacetohydrazide moiety. These features confer distinct reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H13IN2O |
|---|---|
Molecular Weight |
364.18 g/mol |
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13IN2O/c16-14-8-4-7-13(9-14)11-17-18-15(19)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,19)/b17-11+ |
InChI Key |
IBDVHQFHZUKQDC-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


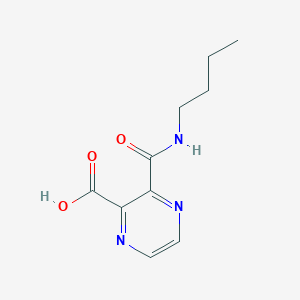

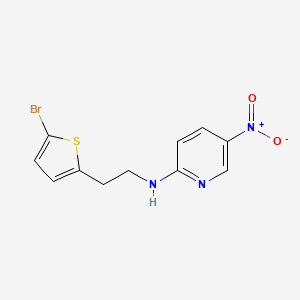

![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)

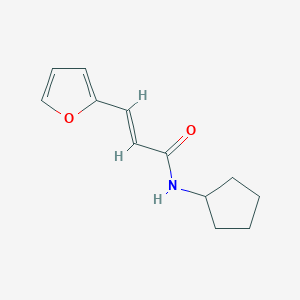
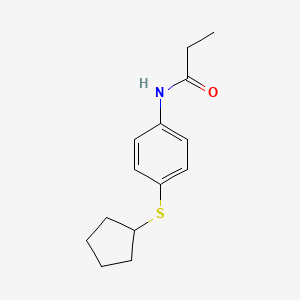
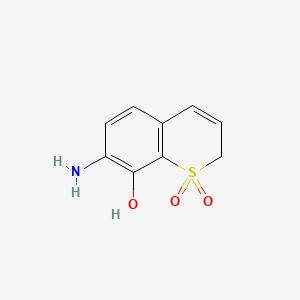
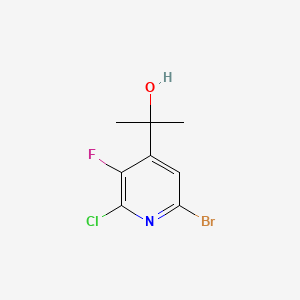
![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
